molecular formula C16H16N4O B5286505 2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol

2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol

Cat. No.: B5286505
M. Wt: 280.32 g/mol
InChI Key: JOHSSNRNZHMRMB-UHFFFAOYSA-N
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Description

2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their stability and versatility in various chemical reactions This compound is particularly interesting due to its unique structure, which combines an allyl group, a benzotriazole moiety, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol typically involves the reaction of 2-allylphenol with 1H-1,2,3-benzotriazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The benzotriazole moiety can be reduced to form amines.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol involves its interaction with various molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the benzotriazole moiety can interact with enzymes and proteins, modulating their activity. The allyl group may also contribute to the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-allyl-6-(2H-benzotriazol-2-yl)-p-cresol
  • 2-(3-allyl-2-hydroxy-5-methylphenyl)-2H-benzotriazole

Uniqueness

2-allyl-6-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol is unique due to its combination of an allyl group, a benzotriazole moiety, and a phenolic group.

Properties

IUPAC Name

2-[(2H-benzotriazol-4-ylamino)methyl]-6-prop-2-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-5-11-6-3-7-12(16(11)21)10-17-13-8-4-9-14-15(13)19-20-18-14/h2-4,6-9,17,21H,1,5,10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHSSNRNZHMRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)CNC2=CC=CC3=NNN=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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